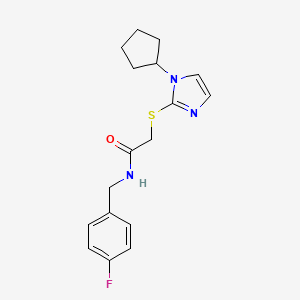

4-(4-甲氧基苯基)-2-硫代吗啉-4-基嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, was achieved using the Gewald synthesis technique, which involved 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, was synthesized via a two-step reaction, starting with chloroformic acid phenyl ester reacting with potassium thiocyanate, followed by the addition of 4,6-two methoxy-2-amino pyrimidine .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For example, the structure of 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione was elucidated using 1H, 13C NMR spectra, and 2D NMR spectra (COSY, HSQC, and HMBC), as well as mass ESI-HMRS measurements .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, as seen in the preparation of Schiff bases and the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one with thiourea . These reactions often require specific conditions such as temperature control and the presence of catalysts or bases like KOH.

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as melting temperature, are measured to confirm the purity and identity of the synthesized compounds . The chemical properties, including reactivity and stability, are inferred from the structure-activity relationships. For instance, the presence of a carboxylic acid moiety at specific positions on the pyrimidine ring is crucial for the biological activity of the compounds . The antimicrobial and anti-platelet activities of these compounds are also evaluated in vitro and ex vivo, providing insights into their potential therapeutic applications .

科学研究应用

杂环化合物合成和生物活性

研究表明,衍生自4-(4-甲氧基苯基)-2-硫代吗啉-4-基嘧啶-5-羧酸的结构类似物的杂环化合物合成,展示了它们作为抗炎和镇痛剂的潜力。对该化合物的结构进行操作产生了具有显著生物活性的分子,突出了其在开发新的治疗选择中的作用(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

用于成像应用的放射性标记

另一个创新应用是在核医学领域,该化合物的衍生物已被探索其作为放射性标记剂的适用性。具体来说,[11C]HG-10-102-01的合成,它是用于帕金森病中LRRK2酶成像的衍生物,表明4-(4-甲氧基苯基)-2-硫代吗啉-4-基嘧啶-5-羧酸在诊断和理解神经退行性疾病中具有潜力(Wang, Gao, Xu, & Zheng, 2017)。

抗病毒剂的开发

4-(4-甲氧基苯基)-2-硫代吗啉-4-基嘧啶-5-羧酸的化学结构也激发了非环核苷酸膦酸类似物的合成,显示出作为抗病毒剂的潜力。此类研究强调了该化合物在创建针对病毒感染(包括HIV)的新疗法中的重要性(Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

抗菌活性和DNA相互作用

此外,还研究了衍生物的抗菌活性和DNA相互作用,为该化合物在治疗细菌感染中的潜力及其在分子水平上的作用机制提供了宝贵的见解。该研究证明了该化合物在开发抗菌剂和理解其与生物靶标的相互作用中的效用(Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018)。

安全和危害

未来方向

属性

IUPAC Name |

4-(4-methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-22-12-4-2-11(3-5-12)14-13(15(20)21)10-17-16(18-14)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIWLUMWKBSSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)

![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)